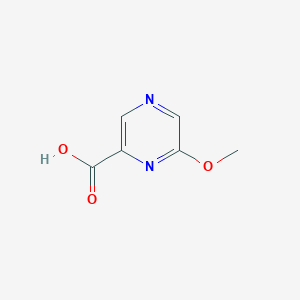

6-Methoxypyrazine-2-carboxylic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-3-7-2-4(8-5)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGSCFHUIFPLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355941 | |

| Record name | 6-methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24005-61-6 | |

| Record name | 6-methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological and Pharmacological Research on 6 Methoxypyrazine 2 Carboxylic Acid and Its Analogs

Antimicrobial and Antibacterial Activities

Derivatives of 6-methoxypyrazine-2-carboxylic acid have been synthesized and evaluated for their efficacy against various microbial pathogens. These investigations have demonstrated notable activity against both bacteria and mycobacteria.

In Vitro Efficacy Against Pathogenic Bacterial Strains

The antibacterial potential of this compound derivatives has been assessed against a spectrum of pathogenic bacteria. These studies provide insights into the structure-activity relationships that govern their inhibitory effects.

Several derivatives of this compound have shown inhibitory activity against Gram-positive bacteria. For instance, a series of pyrazine-2-carboxylic acid derivatives were tested against Staphylococcus aureus and Bacillus subtilis. One particular derivative, (4-(6-aminopyrimidin-4-yl) piperazin-1-yl) (5-methylpyrazin-2-yl) methanone, demonstrated significant sensitivity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. ieasrj.com Another study on pyrazine (B50134) sulfonamide derivatives reported that the synthesized compounds showed strong inhibition against Staphylococcus aureus. tbzmed.ac.ir

Below is a table summarizing the in vitro antibacterial activity of selected this compound analogs against Gram-positive bacteria.

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) |

| (4-(6-aminopyrimidin-4-yl) piperazin-1-yl) (5-methylpyrazin-2-yl) methanone | Staphylococcus aureus | 6.25 |

| Pyrazine Sulfonamide Derivative 1b | Staphylococcus aureus | Strong Inhibition |

This table is for illustrative purposes and includes data on broader pyrazine derivatives to highlight the potential of the compound class.

The efficacy of this compound analogs has also been evaluated against Gram-negative bacteria. In a study involving various pyrazine-2-carboxylic acid derivatives, compounds were tested against Escherichia coli and Pseudomonas aeruginosa. ieasrj.com Certain derivatives were found to be effective, with MIC values of 50 µg/mL against E. coli and 25 µg/mL against P. aeruginosa. ieasrj.com However, in a separate study, synthesized pyrazine sulfonamide derivatives did not show any inhibitory effect on E. coli. tbzmed.ac.ir

The following table presents a summary of the in vitro antibacterial activity of selected this compound analogs against Gram-negative bacteria.

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) |

| Pyrazine-2-carboxylic acid derivative 'P7' | Escherichia coli | 50 |

| Pyrazine-2-carboxylic acid derivative 'P9' | Escherichia coli | 50 |

| Pyrazine-2-carboxylic acid derivative 'P6' | Pseudomonas aeruginosa | 25 |

| Pyrazine-2-carboxylic acid derivative 'P10' | Pseudomonas aeruginosa | 25 |

This table is for illustrative purposes and includes data on broader pyrazine derivatives to highlight the potential of the compound class.

Antimycobacterial Potential of this compound Derivatives

Pyrazine derivatives are of significant interest for their antimycobacterial properties, with pyrazinamide (B1679903) being a key frontline drug for tuberculosis treatment. nih.gov Research has extended to derivatives of this compound to explore their potential against Mycobacterium tuberculosis. Substituted amides of pyrazine-2-carboxylic acids have been synthesized and tested for their in vitro antimycobacterial activity. nih.gov For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated 72% inhibition against Mycobacterium tuberculosis. nih.gov Molecular docking studies have also been employed to predict the bioactivity of derivatives like 6-chloro-N-octylpyrazine-2-carboxamide against Mycobacterium tuberculosis. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., Enzyme Binding)

The bactericidal action of pyrazine derivatives is thought to involve the inhibition of essential enzymes in microbial metabolic pathways. For some fluoroquinolone derivatives, the mechanism involves the inhibition of topoisomerase II and IV. ieasrj.com In the context of pyrazine-2-carboxylic acid derivatives, molecular docking studies have suggested that the inhibition of GlcN-6-P synthase may be responsible for their antibacterial activity. ieasrj.com This enzyme is crucial for the biosynthesis of the bacterial cell wall, making it an attractive target for antimicrobial agents.

Anti-inflammatory Effects and Related Biological Pathways

While direct research on the anti-inflammatory effects of this compound is limited, the broader class of pyrazine-containing compounds has garnered attention for its anti-inflammatory potential. Pyrazine-based hybrid compounds are being explored for their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines. The development of pyrazine-containing hybrids aims to create novel therapeutic agents for chronic inflammatory diseases by combining the pyrazine core with other bioactive components to enhance their anti-inflammatory efficacy. These compounds are often evaluated for their ability to inhibit the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.

Unraveling the Therapeutic Potential of this compound and its Derivatives

The heterocyclic compound this compound is emerging as a significant scaffold in medicinal chemistry, with its derivatives being investigated for a range of pharmacological activities. Notably, research has focused on its role in combating multidrug resistance in cancer, a major hurdle in effective chemotherapy. This article delves into the biological and pharmacological research surrounding this compound and its analogs, exploring their therapeutic promise.

While direct studies on the cyclooxygenase (COX) inhibitory or anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of pyrazine derivatives has been a subject of interest in the development of various therapeutic agents. The core pyrazine structure is recognized for its versatile biological activities, prompting investigations into its potential applications in diverse areas of drug discovery.

Inhibition of Cyclooxygenase Enzymes

Currently, there is a lack of specific scientific literature detailing the direct inhibitory effects of this compound on cyclooxygenase (COX-1 and COX-2) enzymes. These enzymes are key mediators of inflammation, and their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). While the pyrazine nucleus is present in some biologically active compounds, dedicated research into the COX-inhibitory activity of this specific methoxylated pyrazine carboxylic acid is not apparent in the reviewed literature.

Modulation of Inflammatory Processes

Similarly, direct evidence of this compound modulating inflammatory processes is not well-established in the available scientific research. The anti-inflammatory potential of a compound is often linked to its ability to interfere with inflammatory pathways, such as those involving COX enzymes and the production of prostaglandins. Without specific studies on this compound's interaction with these pathways, its role in modulating inflammation remains an area for potential future investigation.

Role in Drug Discovery and Development

The utility of this compound in drug discovery is primarily as a versatile building block for the synthesis of more complex molecules with therapeutic potential. Its chemical structure offers sites for modification, allowing chemists to create libraries of derivatives for screening against various biological targets.

Exploration as a Lead Compound for Novel Therapeutics

This compound has been utilized as a starting material in the synthesis of novel compounds with potential therapeutic applications. For instance, its hydrazide derivatives have been synthesized and investigated for their antibacterial activity, suggesting its role as a scaffold for developing new anti-infective agents. The core structure of this compound provides a foundation for chemical modifications aimed at optimizing biological activity and developing new drug candidates.

Interaction with Biological Targets

Research into the derivatives of this compound has shed light on their interaction with specific biological targets, particularly those involved in multidrug resistance (MDR) in cancer. One notable derivative, N-(4–(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-6-methoxypyrazine-2-carboxamide, has been synthesized and evaluated for its ability to reverse MDR. nih.govtandfonline.com This suggests an interaction with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for effluxing chemotherapeutic drugs from cancer cells. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. In the context of multidrug resistance reversal, SAR studies on a series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides, including a derivative of this compound, have been conducted. nih.govtandfonline.com These studies aim to understand how modifications to the chemical structure influence the compound's ability to inhibit ABC transporters. The insights gained from such studies are vital for the rational design of more potent and selective MDR reversers. nih.govtandfonline.com

Investigations into Multidrug Resistance Reversal

A significant area of investigation for derivatives of this compound is their potential to overcome multidrug resistance in cancer cells. nih.govtandfonline.com As mentioned, the compound N-(4–(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-6-methoxypyrazine-2-carboxamide was specifically synthesized as part of a study to develop new MDR reversers. nih.govtandfonline.com The research involved evaluating the ability of this and related compounds to inhibit the function of P-glycoprotein, a key protein implicated in the efflux of anticancer drugs from tumor cells. nih.govtandfonline.com The findings from these investigations could pave the way for the development of new adjuvant therapies to be used in combination with conventional chemotherapy to improve treatment outcomes for cancer patients.

Below is a data table summarizing the key research focus on a derivative of this compound:

| Derivative Name | Research Focus | Biological Target | Key Findings |

| N-(4–(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-6-methoxypyrazine-2-carboxamide | Multidrug Resistance Reversal | P-glycoprotein (P-gp) | Synthesized and evaluated for its potential to inhibit P-gp mediated drug efflux in cancer cells. |

Biochemical Pathways and Metabolism of Pyrazine Carboxylic Acids

The metabolism of pyrazine derivatives, including compounds structurally related to this compound, is a critical area of study for understanding their biological activity and fate in vivo. The biotransformation of these compounds typically involves two main phases of metabolism. Phase I reactions, primarily oxidative processes, introduce or expose functional groups, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to facilitate their excretion.

Oxidative Metabolism of Pyrazine Derivatives to Carboxylic Acids

The formation of pyrazine carboxylic acids from their precursors, such as alkylpyrazines, is a key metabolic pathway observed in biological systems. This oxidative process is a crucial step in the biotransformation of many pyrazine compounds found in food and other environmental sources.

Research has demonstrated that alkylpyrazines, which are common in heat-processed foods like coffee, undergo extensive metabolism in the human body to form their corresponding pyrazine carboxylic acids. nih.gov A human intervention study investigating the metabolism of alkylpyrazines from coffee revealed that these compounds are rapidly metabolized and their carboxylic acid derivatives are excreted in the urine. nih.gov In this study, volunteers consumed coffee containing known amounts of 2-methylpyrazine (B48319) (2-MeP), 2,5-dimethylpyrazine (B89654) (2,5-DMeP), and 2,6-dimethylpyrazine (B92225) (2,6-DMeP). The subsequent analysis of urine samples showed significant conversion of these alkylpyrazines into various pyrazine carboxylic acids. nih.gov

Specifically, 2-methylpyrazine was metabolized into pyrazine-2-carboxylic acid (PA) and 5-hydroxypyrazine-2-carboxylic acid (5-OHPA). The metabolism of 2,5-dimethylpyrazine and 2,6-dimethylpyrazine resulted in the formation of 5-methylpyrazine-2-carboxylic acid (5-MePA) and 6-methylpyrazine-2-carboxylic acid (6-MePA), respectively. nih.gov The efficiency of this oxidative conversion is notably high, with a large percentage of the ingested alkylpyrazines being recovered as their carboxylic acid metabolites in urine. nih.gov

| Ingested Alkylpyrazine | Corresponding Carboxylic Acid Metabolite | Percentage of Ingested Dose Recovered as Metabolite |

| 2-Methylpyrazine (2-MeP) | Pyrazine-2-carboxylic acid (PA) | 64% |

| 2-Methylpyrazine (2-MeP) | 5-Hydroxypyrazine-2-carboxylic acid (5-OHPA) | 26% |

| 2,5-Dimethylpyrazine (2,5-DMeP) | 5-Methylpyrazine-2-carboxylic acid (5-MePA) | 91% |

| 2,6-Dimethylpyrazine (2,6-DMeP) | 6-Methylpyrazine-2-carboxylic acid (6-MePA) | 97% |

This table summarizes the urinary excretion of pyrazine carboxylic acids following the consumption of coffee containing their precursor alkylpyrazines, demonstrating the extensive oxidative metabolism of these compounds in humans. nih.gov

The metabolic activation of other pyrazine ring systems also involves oxidation. For instance, studies on a pyrazinone-containing thrombin inhibitor have shown that the pyrazinone ring can undergo P-450-mediated oxidation to form an epoxide at the double bond of the ring. acs.org This is followed by further reactions, indicating that oxidative metabolism is a common pathway for pyrazine derivatives. acs.org

Conjugation Pathways in Biological Systems

Following oxidative metabolism, the resulting pyrazine carboxylic acids and other metabolites can undergo Phase II conjugation reactions. These pathways increase the water solubility of the compounds, which facilitates their elimination from the body.

The general mechanism for the conjugation of compounds containing carboxylic acid groups involves their activation with coenzyme A (CoA) to form acyl-CoA thioesters. reactome.org These activated intermediates can then be conjugated with the amino groups of amino acids, such as glycine (B1666218) or glutamine, to create amide-linked conjugates. reactome.org This is a well-established pathway for the metabolism of various xenobiotic and endogenous carboxylic acids. reactome.org

In the context of pyrazine derivatives, evidence of conjugation has been observed in metabolic studies. For example, the metabolic activation of a pyrazinone ring, after an initial oxidation step, can lead to the formation of electrophilic intermediates. acs.org These reactive species can then be conjugated with endogenous nucleophiles like glutathione (B108866) (GSH). The addition of GSH to an epoxide formed on the pyrazinone ring facilitates the opening of the ring and results in a stable, rearranged metabolite. acs.org This demonstrates a specific instance of a pyrazine derivative undergoing a conjugation pathway with glutathione, a key process in the detoxification of chemically reactive intermediates. acs.org

Advanced Analytical Methodologies for 6 Methoxypyrazine 2 Carboxylic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 6-Methoxypyrazine-2-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of compounds containing the 6-methoxypyrazine-2-carboxamide (B3131932) core, characteristic signals are observed. nih.gov The protons on the pyrazine (B50134) ring typically appear as singlets in the aromatic region of the spectrum. For instance, in a related derivative, two distinct singlets corresponding to the aromatic protons were observed at δ 9.02 and δ 8.41 ppm. nih.gov The protons of the methoxy (B1213986) group (-OCH₃) characteristically produce a sharp singlet at approximately δ 4.06 ppm. nih.gov The acidic proton of the carboxylic acid group would be expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its position can be highly variable and dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom. Key resonances include those for the carbonyl carbon of the carboxylic acid (typically δ 160-165 ppm), the carbons of the pyrazine ring, and the methoxy carbon (around δ 55-60 ppm). tandfonline.com Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecule's structure. tandfonline.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Group | Atom Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine Ring | ¹H | 8.0 - 9.1 | Singlet (s) |

| Methoxy | ¹H | 3.9 - 4.1 | Singlet (s) |

| Carboxylic Acid | ¹H | >10 | Broad Singlet (br s) |

| Pyrazine Ring | ¹³C | 135 - 155 | - |

| Methoxy | ¹³C | 55 - 60 | - |

| Carbonyl | ¹³C | 160 - 165 | - |

Note: Data is compiled from analysis of the parent compound and its derivatives in various deuterated solvents. nih.govtandfonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent and diagnostic absorption is from the carboxylic acid group. This group gives rise to two characteristic signals:

A very broad O-H stretching band, typically appearing in the region of 2500-3300 cm⁻¹.

A sharp and strong C=O (carbonyl) stretching band, usually found between 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding. In related pyrazinecarboxamides, this carbonyl stretch is observed around 1677-1701 cm⁻¹. researchgate.net

Other significant absorptions include:

C-O stretching vibrations from the methoxy group and the carboxylic acid, which appear in the fingerprint region between 1200-1300 cm⁻¹.

Aromatic C=C and C=N stretching vibrations from the pyrazine ring, typically found in the 1400-1600 cm⁻¹ range.

C-H stretching vibrations from the aromatic ring and the methoxy group, which occur just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

The presence of these specific absorption bands in an IR spectrum confirms the identity of the functional groups within this compound. clockss.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Sharp, Strong |

| Methoxy & Carboxyl | C-O Stretch | 1200 - 1300 | Medium to Strong |

| Pyrazine Ring | C=C, C=N Stretch | 1400 - 1600 | Variable |

| Aromatic C-H | C-H Stretch | >3000 | Medium to Weak |

Mass Spectrometry (MS) in Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. conicet.gov.ar In ESI-MS, the analyte is ionized directly from solution into the gas phase, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can determine the molecular weight with very high accuracy, allowing for the confident determination of the elemental formula. For example, ESI-HRMS analysis of related pyrazine-containing compounds has shown excellent agreement between the calculated and found m/z values for the [M+H]⁺ ion species, often with a mass accuracy of less than 5 ppm. nih.govtandfonline.com

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, common fragmentation pathways in MS/MS would include:

Loss of a water molecule (H₂O, 18 Da) from the carboxylic acid.

Loss of carbon monoxide (CO, 28 Da) or the entire carboxyl group (COOH, 45 Da).

Loss of a methyl radical (•CH₃, 15 Da) followed by CO from the methoxy group.

The analysis of these specific neutral losses and the resulting fragment ions allows for the unambiguous confirmation of the compound's structure and can be used to differentiate it from isomers. conicet.gov.ar

Chromatographic Separation and Quantification

Chromatography is a laboratory technique for the separation of a mixture into its components. mdpi.com For the analysis of this compound, especially within complex matrices like food or biological samples, chromatographic methods are essential for isolation and quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used. Due to the volatility and potent aroma of related methoxypyrazines, GC coupled with mass spectrometry (GC-MS) is a widely used and highly sensitive technique for their analysis. researchgate.netresearchgate.net For less volatile or more polar compounds like the carboxylic acid derivative, HPLC may be more suitable.

Sample preparation is a critical step to extract the analyte from the matrix and concentrate it. Techniques such as Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE) are commonly employed. researchgate.netconicet.gov.ar These methods help to remove interfering substances and improve detection limits. bio-conferences.org

Once separated by the chromatographic column, the compound is detected and quantified. Mass spectrometry is the detector of choice due to its high selectivity and sensitivity, particularly in MS/MS mode. conicet.gov.armdpi.com This allows for quantification at very low levels, often in the nanogram per liter (ng/L) range, which is crucial for aroma compounds with low sensory thresholds. researchgate.net The development of a robust chromatographic method involves optimizing parameters such as the column type, mobile or gas phase composition, and temperature programs to achieve good resolution and peak shape, ensuring accurate quantification. mdpi.com

Table 3: Chromatographic Techniques for the Analysis of Methoxypyrazine Derivatives

| Technique | Sample Preparation | Detector | Application |

| GC-MS/MS | Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE) | Tandem Mass Spectrometry | High-sensitivity quantification of volatile methoxypyrazines in complex matrices (e.g., wine). researchgate.netmdpi.com |

| HPLC-MS | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Mass Spectrometry | Separation and quantification of polar, less volatile compounds. |

| GC-QTOF-MS | Solid-Phase Extraction (SPE) followed by Dispersive Liquid-Liquid Microextraction (DLLME) | Quadrupole Time-of-Flight Mass Spectrometry | Accurate mass determination and quantification in complex samples. conicet.gov.ar |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) stands as a powerful technique for the trace analysis of volatile and semi-volatile compounds like methoxypyrazines. researchgate.net This method offers high sensitivity and selectivity, which are crucial for detecting these compounds at the low nanogram per liter (ng/L) levels at which they can significantly impact the aroma and flavor of products such as wine. researchgate.net

The process typically involves an extraction step to isolate the analytes from the sample matrix. Techniques such as headspace solid-phase microextraction (HS-SPME), stir bar sorptive extraction (SBSE), and headspace sorptive extraction (HSSE) are employed to concentrate the methoxypyrazines prior to GC-MS/MS analysis. researchgate.net For instance, a comparison of these extraction techniques for wine analysis revealed that all three methods could achieve limits of quantitation (LOQ) at or below 1 ng/L for four different methoxypyrazines. researchgate.net

The use of a triple quadrupole (QqQ) mass spectrometer operating in selected reaction monitoring (SRM) mode enhances the specificity of the analysis, minimizing interference from the complex sample matrix. nih.gov This targeted approach allows for the accurate quantification of specific methoxypyrazines, even in the presence of numerous other volatile compounds. conicet.gov.ar The development of GC-MS/MS methods has been instrumental in the routine analysis of key methoxypyrazines in the wine industry, aiding in crucial decisions related to grape harvesting and winemaking processes. researchgate.net

Table 1: GC-MS/MS Parameters for Methoxypyrazine Analysis in Wine researchgate.net

| Parameter | Value |

| Extraction Techniques | HS-SPME, SBSE, HSSE |

| Extraction Time | 30 min (HS-SPME, SBSE), 120 min (HSSE) |

| GC Column | Not specified |

| GC Oven Program | 27 min |

| Ionization Mode | Positive Chemical Ionization |

| Mass Spectrometer | Tandem Mass Spectrometry |

| Limit of Quantitation (LOQ) | ≤ 1 ng/L |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-performance liquid chromatography (HPLC) is another cornerstone analytical technique for the analysis of pyrazine derivatives, including this compound. It is particularly valuable for determining the purity of synthesized compounds and for quantification in various samples. Commercial suppliers of pyrazine-2-carboxylic acid often specify a purity of ≥98.0% as determined by HPLC and titration analysis. vwr.com

In research settings, HPLC is frequently used to monitor the progress of chemical reactions and to characterize newly synthesized compounds. For example, in the synthesis of novel pyrazine-2-carboxylic acid derivatives, liquid chromatography-mass spectrometry (LC-MS), a technique that couples HPLC with mass spectrometry, is used alongside other spectroscopic methods like NMR and FT-IR to confirm the structure and purity of the products. rjpbcs.com

The choice of stationary and mobile phases in HPLC is critical for achieving the desired separation of pyrazine compounds. While specific HPLC conditions for this compound are not extensively detailed in the provided search results, the general applicability of HPLC for purity assessment of pyrazine carboxylic acids is well-established. vwr.comgoogle.tt

Table 2: Purity Specifications for Pyrazine-2-carboxylic Acid vwr.com

| Parameter | Specification |

| Purity (by HPLC, titration) | ≥98.0% |

| Form | Crystal |

| Color | White |

| CAS Number | 98-97-5 |

| Molecular Formula | C5H4N2O2 |

| Molecular Weight | 124.10 |

Emerging Analytical Techniques for Pyrazine Carboxylic Acids

The field of analytical chemistry is continuously evolving, with new techniques emerging to offer improved sensitivity, selectivity, and speed for the analysis of compounds like pyrazine carboxylic acids.

One such advancement is the use of two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS). nih.gov This powerful technique provides enhanced separation capacity compared to conventional one-dimensional GC, making it ideal for analyzing highly complex samples. nih.gov In a study of wine volatiles, GCxGC-TOF-MS allowed for the detection of over 900 compounds, showcasing its potential for comprehensive profiling of pyrazine derivatives and other aroma compounds. nih.gov

Another area of development is in immunoassays . Researchers have explored the development of an indirect competitive ELISA (icELISA) for the detection of pyrazinoic acid, the metabolite of the anti-tuberculosis drug pyrazinamide (B1679903). plos.org This approach involves generating antibodies that specifically recognize the target pyrazine carboxylic acid. While challenges related to matrix effects were encountered, the study demonstrated the feasibility of producing antibodies against pyrazine-2-carboxylic acid, suggesting that with further refinement, immuno-based methods could offer a rapid and specific analytical tool. plos.org

Furthermore, the development of novel sample preparation techniques continues to be a focus. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a type of dispersive solid-phase extraction, has been suggested as an accessible and effective sample preparation approach for the analysis of methoxypyrazines in wine by gas chromatography. bio-conferences.org

The synthesis and characterization of new pyrazine-2-carboxylic acid derivatives also contribute to the advancement of analytical methods. These novel compounds can serve as standards or be used to develop and validate new analytical procedures. rjpbcs.comresearchgate.net

Computational Chemistry and Theoretical Studies of 6 Methoxypyrazine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like 6-methoxypyrazine-2-carboxylic acid. These methods allow for the detailed analysis of electronic structure and the prediction of reactivity.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. For pyrazine (B50134) derivatives, the arrangement of electrons within the aromatic ring and its substituents is of particular interest. The pyrazine molecule is characterized by its planar structure and delocalized π-electrons. thieme-connect.de The introduction of a methoxy (B1213986) and a carboxylic acid group to the pyrazine ring, as in this compound, significantly influences the electron distribution.

DFT calculations, such as those employing the B3LYP functional with a 6-31+G(d,p) basis set, can be used to determine key electronic parameters. chemrxiv.org These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For substituted pyrazine-2-carboxylic acids, these calculations can reveal how different functional groups alter the electronic landscape of the molecule, which in turn can be correlated with biological activities such as cytotoxicity. nih.govbrieflands.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule. nih.gov It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions, including those with biological targets.

For a series of substituted amides of pyrazine-2-carboxylic acids, MEP maps have been computed to identify common features related to their cytotoxic activities. nih.govbrieflands.com The analysis of MEP maps involves identifying key features such as the locations and values of the minimum and maximum electrostatic potentials (Vs,min and Vs,max). These values, along with other statistical properties of the surface potential, can be used to build predictive models for biological activity. nih.govbrieflands.com In the context of this compound, the MEP map would highlight the electronegative regions around the oxygen and nitrogen atoms, indicating potential sites for hydrogen bonding and other electrostatic interactions.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. nih.gov

For pyrazine derivatives, molecular docking studies have been employed to investigate their interactions with various protein targets. For instance, derivatives of pyrazine have been docked into the active site of enzymes like DNA gyrase, a validated target for antibacterial agents. nih.gov The docking results can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net The binding affinity, often expressed as a docking score or free energy of binding, can be calculated to estimate the strength of the interaction. researchgate.net

In the case of this compound and its derivatives, molecular docking could be used to predict their binding modes and affinities to various target proteins, providing insights into their potential therapeutic applications. For example, aminothiazine derivatives incorporating a pyrazine-carboxamide moiety have been shown to be potent inhibitors of BACE1, an enzyme implicated in Alzheimer's disease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are developed by correlating calculated molecular descriptors (physicochemical, topological, electronic, etc.) with experimentally determined biological data. mdpi.com

For pyrazine derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, including cytotoxicity and antimicrobial effects. nih.govbrieflands.commdpi.com In a study on substituted amides of pyrazine-2-carboxylic acids, a QSAR model was developed that correlated several quantum chemical descriptors, including electrostatic potential parameters and LUMO energy, with their cytotoxic activity. nih.govbrieflands.com The resulting model, with a high correlation coefficient, demonstrated the predictive power of this approach. nih.govbrieflands.com

The lipophilicity of a compound, often expressed as log P, is another important descriptor used in QSAR studies, as it influences a drug's ability to cross biological membranes. mdpi.comresearchgate.net For a series of substituted pyrazinecarboxamides, the relationship between their lipophilicity and antimycobacterial activity has been investigated. mdpi.comresearchgate.net

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy) of a molecule.

For flexible molecules like this compound, which has a rotatable methoxy group and a carboxylic acid group, conformational analysis is crucial for understanding its preferred three-dimensional structure. Different conformations can have different energies and may interact differently with biological targets.

Computational methods can be used to explore the conformational space of a molecule and identify its low-energy conformers. For example, a study on 2-isobutyl-3-methoxypyrazine (B1223183) identified two stable conformations corresponding to different orientations of the methoxy group. dur.ac.uk Similarly, theoretical studies on favipiravir, a pyrazine carboxamide derivative, have investigated the relative stability of its tautomeric forms in the gas phase and in solution. researchgate.net

Broader Research Applications and Future Directions

Potential in Materials Science Research (e.g., Organic Electronics, Polymers)

The pyrazine (B50134) ring, a core component of 6-Methoxypyrazine-2-carboxylic acid, is a nitrogen-containing heterocycle that has drawn interest in the field of materials science. Although specific research on the direct application of this compound in organic electronics or polymers is not extensively documented, the properties of related pyrazine derivatives suggest potential avenues for exploration.

Pyrazine derivatives have been investigated for their roles in the formation of functional materials. For instance, the degradation of certain compounds can lead to the formation of pyrazine and polyhydroxyl aromatic motifs, which are key components in the synthesis of carboxylic acid-decorated fluorescent carbon dots (COOH-FCDs). researchgate.net These COOH-FCDs have shown promise as non-toxic, fluorescent bioimaging agents for cancer cells. researchgate.net

Furthermore, the synthesis of molecularly imprinted polymers (MIPs) for the selective removal of compounds like 3-isobutyl-2-methoxypyrazine from wine has been explored. mdpi.com While this application is focused on remediation, the underlying polymer chemistry could be adapted for other purposes. The use of functional monomers with carboxylic acid groups, such as methacrylic acid, is noted to enhance interactions and hydrogen bonding within the polymer structure. mdpi.com This suggests that a molecule like this compound, with its inherent carboxylic acid group, could be a valuable monomer or building block in the design of novel polymers with specific functionalities.

The synthesis of various substituted pyrazine-2-carboxamides has been a subject of research, highlighting the chemical versatility of the pyrazine-2-carboxylic acid scaffold. mdpi.commdpi.commdpi.commdpi.org These studies, while primarily focused on biological activity, demonstrate the feasibility of modifying the core structure to tune properties like lipophilicity, which is a critical parameter in the design of materials for organic electronics. mdpi.com

Considerations in Agricultural Chemistry (e.g., Herbicides, Insecticides)

In the realm of agricultural chemistry, this compound and its derivatives have been considered for their potential as active ingredients in herbicides and insecticides. While detailed efficacy data for this compound itself is not widely published, related compounds have shown biological activity that warrants further investigation.

Some substituted anilides of pyrazine-2-carboxylic acids have been found to inhibit photosynthesis, a key mechanism of action for many herbicides. mdpi.com The inhibitory activity of these compounds is influenced by their chemical structure, indicating that targeted synthesis could lead to potent herbicidal agents. mdpi.com Additionally, this compound is mentioned as a component in the synthesis of herbicides.

The pyrazine structure is also found in compounds with insecticidal properties. For instance, 3-alkyl-2-methoxypyrazines are naturally occurring compounds in some plants and insects. nih.gov While these are not carboxylic acids, the presence of the methoxypyrazine moiety is significant. Research into semiochemical-based "push-pull" strategies for pest management in vineyards has examined various pyrazine derivatives as potential attractants or repellents for insects like the multicolored Asian lady beetle (Harmonia axyridis). nih.gov This suggests that the pyrazine core can be modified to influence insect behavior, a desirable trait in the development of targeted and environmentally friendly insecticides.

Environmental Fate and Degradation Pathways of Pyrazine Carboxylic Acids

Understanding the environmental fate and degradation of pyrazine carboxylic acids is crucial for assessing their long-term impact. While specific studies on this compound are limited, research on the broader class of pyrazines provides valuable insights into their transformation and breakdown in the environment.

Microbial degradation is a key process in the environmental breakdown of pyrazines. researchgate.net Bacteria have been isolated that can utilize substituted pyrazines as a sole source of carbon and energy. researchgate.net The initial steps of degradation often involve hydroxylation and ring cleavage. researchgate.netnih.gov For example, some bacterial strains can transform pyrazine-2-carboxylic acid and 5-methylpyrazine-2-carboxylic acid into their hydroxylated counterparts. nih.gov

The degradation of pyrazines can also occur through abiotic processes. Oxidation via reactive oxygen species, such as hydroxyl radicals, can lead to hydroxylation and ring cleavage. researchgate.net The thermal decomposition of pyrazinecarboxylic acids has also been studied, showing that they can break down into gaseous products at elevated temperatures. ias.ac.in

In biological systems, such as in humans and animals, pyrazines are often metabolized through oxidation of side-chains to form the corresponding pyrazine-2-carboxylic acids, which are then excreted. inchem.orgresearchgate.netd-nb.info This metabolic pathway highlights the formation of pyrazine carboxylic acids as a key step in the biological processing of pyrazine-containing compounds. inchem.org

Future Research Avenues and Translational Perspectives for this compound

The unique chemical structure of this compound presents several promising avenues for future research and translational applications. Its potential as a versatile building block in organic synthesis could lead to the development of novel compounds with a wide range of functionalities.

One area of significant potential is in medicinal chemistry. Pyrazine derivatives have a long history of being explored for their biological activities, including antibacterial and antifungal properties. clockss.orgresearchgate.netresearchgate.net Future research could focus on synthesizing new derivatives of this compound to explore their therapeutic potential. The methoxy (B1213986) group and the carboxylic acid group provide two distinct points for chemical modification, allowing for the creation of a diverse library of compounds for screening. For example, the synthesis of hydrazide derivatives of this compound has already been explored for antibacterial activity. clockss.orgresearchgate.net

In the field of materials science, further investigation into the use of this compound as a monomer for the synthesis of functional polymers is warranted. Its rigid aromatic core and the presence of a carboxylic acid group could be leveraged to create polymers with interesting electronic or optical properties.

Furthermore, a more in-depth investigation into the environmental behavior of this compound is needed. Understanding its persistence, mobility, and transformation products in soil and water is essential for a comprehensive environmental risk assessment, especially if it is to be used in agricultural applications.

Finally, exploring the metabolic pathways of this compound in various organisms could provide valuable insights for both toxicological studies and the development of new bioremediation strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxypyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves hydrolysis of methyl esters. For example, methyl 5-chloro-6-methylpyrazine-2-carboxylate undergoes hydrolysis using K₂CO₃ in water at room temperature, yielding 39% of the carboxylic acid after acidification . Alternative routes may include nucleophilic substitution or ester hydrolysis under acidic/basic conditions.

- Key Considerations : Reaction temperature, solvent choice (e.g., aqueous vs. organic), and catalyst (e.g., NaOH, HCl) significantly impact yield. Incomplete hydrolysis or side reactions (e.g., decarboxylation) require monitoring via HPLC or TLC .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- Spectroscopy : NMR (¹H, ¹³C) confirms substitution patterns (e.g., methoxy at C6, carboxylic acid at C2). IR identifies carbonyl (C=O) and hydroxyl (O-H) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₆H₆N₂O₃, MW 154.12).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound from ester precursors?

- Methodology :

- Parameter Screening : Use Design of Experiments (DoE) to test variables like pH, temperature, and stoichiometry. For example, elevated temperatures (50–80°C) may accelerate hydrolysis but risk decomposition.

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) or enzymatic systems (e.g., lipases) could enhance selectivity .

Q. What strategies are employed to resolve discrepancies in the reported antibacterial activity of this compound derivatives?

- Methodology :

- Biological Assays : Standardize MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Hydrazide derivatives showed variable activity depending on substituents (e.g., electron-withdrawing groups enhanced potency) .

- Structure-Activity Relationships (SAR) : Use computational modeling (e.g., DFT, molecular docking) to correlate electronic effects (e.g., methoxy group electron donation) with bacterial target binding .

Q. What derivatization strategies enhance the physicochemical properties of this compound for pharmacological applications?

- Methodology :

- Functionalization : React with hydrazine to form hydrazides, or with alcohols to generate esters. For example, hydrazide derivatives improved solubility and bioavailability in antibacterial studies .

- Coordination Chemistry : Chelate with metals (e.g., lanthanides) to form complexes for material science applications. For instance, 5-Methyl-2-pyrazinecarboxylic acid forms 3D networks with open channels when reacted with Ln(NO₃)₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.